Asoprisnil ecamate, also known by its developmental code name J-956, is categorized under selective progesterone receptor modulators (SPRMs). It was developed primarily for the treatment of conditions such as endometriosis, uterine fibroids, and menopausal symptoms but was eventually discontinued in clinical development due to various factors. The compound is recognized for its mixed agonistic and antagonistic activities on the progesterone receptor with significantly reduced antiglucocorticoid activity compared to other compounds like mifepristone .
The synthesis of asoprisnil ecamate involves multiple steps starting from steroidal precursors. Key methods of synthesis include:
These processes are typically carried out under controlled conditions using organic solvents and catalysts to ensure high yield and purity of the final product.
The molecular formula of asoprisnil ecamate is , with a molar mass of approximately 520.67 g/mol. The compound's structure features a steroidal backbone modified with a benzaldoxime substituent at the 11β position, which is crucial for its selective binding to the progesterone receptor. The structural details can be represented by the following:
The stereochemistry plays a significant role in its biological activity, where specific configurations enhance receptor affinity.
Asoprisnil ecamate participates in various chemical reactions:
These reactions are significant for both its synthesis and potential modifications in medicinal chemistry .
Asoprisnil ecamate functions primarily by binding to the progesterone receptor, exhibiting partial agonist and antagonist properties depending on the tissue type. This selective action leads to various physiological effects:
This unique mechanism positions asoprisnil as a promising candidate for treating gynecological disorders without inducing significant side effects associated with traditional progestins.
Asoprisnil ecamate exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications.
Despite being discontinued from clinical trials, asoprisnil ecamate has been extensively studied for its potential applications:
Asoprisnil ecamate (developmental codes J-956, J867) is a steroidal selective progesterone receptor modulator (SPRM) that exhibits mixed agonist-antagonist activity on progesterone receptors (PR). Its core mechanism involves high-affinity binding to PR isoforms (PR-A and PR-B), with approximately 3-fold greater affinity than natural progesterone [1] [9]. Unlike pure antagonists (e.g., mifepristone), asoprisnil demonstrates tissue-selective partial agonism due to its unique interaction with PR co-regulators:
Table 1: Cofactor Recruitment Profile of PR Ligands
Ligand | NCoR/SMRT Recruitment | SRC-1/AIB1 Recruitment | Functional Outcome |
---|---|---|---|
Progesterone | Low | High | Full agonist |
Mifepristone | High | None | Full antagonist |
Asoprisnil | High | Weak | Mixed agonist-antagonist |
This dynamic enables endometrial-specific antagonism (suppressing proliferation) while partially agonizing other reproductive tissues (e.g., maintaining cervical stiffness) [1] [9].
Asoprisnil induces apoptosis in uterine leiomyoma cells through coordinated activation of pro-apoptotic pathways and suppression of survival signals:
Table 2: Apoptotic Markers in Asoprisnil-Treated Leiomyoma Cells
Biomarker | Change vs. Controls | Functional Role |
---|---|---|
Cleaved Caspase-3 | ↑ 50-80 fold | Executioner caspase activation |
Bcl-2:Bax Ratio | ↓ 70% | Mitochondrial pore regulation |
TRAIL | ↑ 3.5 fold | Death receptor ligand |
XIAP | ↓ 60% | Caspase inhibition removal |
GADD153 | ↑ 4 fold | ER stress-induced apoptosis |
Concurrently, asoprisnil inhibits fibroid proliferation by blocking progesterone-driven MAPK/ERK pathways and downregulating PCNA expression [6].
Asoprisnil modulates progesterone-responsive genes through epigenetic and transcriptional mechanisms:
Notably, these transcriptional effects are tissue-selective: Asoprisnil minimally alters gene expression in myometrium while significantly modulating fibroid cells [1] [9].
Table 3: Asoprisnil Ecamate Compound Specifications
Attribute | Detail |
---|---|
IUPAC Name | [(E)-[4-[(8S,11R,13S,14S,17S)-17-Methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate |
CAS Number | 222732-94-7 |
Synonyms | J-956, J956, J 956, Asoprisnil ecamate |
Molecular Formula | C₃₁H₄₀N₂O₅ |
Molecular Weight | 520.67 g/mol |
Mechanism Class | Selective Progesterone Receptor Modulator (SPRM) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1